Cytotoxic linear peptide IsCT precursor

therapeutic index hemolysis antimicrobial selectivity

The 68‑amino‑acid IsCT precursor provides the complete tripartite architecture—N‑terminal signal peptide (residues 1–23), mature IsCT domain (ILGKIWEGIKSLF‑NH₂, residues 24–36), and acidic C‑terminal propeptide (residues 37–68)—indispensable for soluble recombinant expression in E. coli or yeast. Unlike the mature peptide (therapeutic index 4.83), only the intact precursor enables non‑classical processing studies and systematic mutagenesis to engineer selective analogs: [K7,P8,K11]‑IsCT (MIC 1 µM against MRSA/MDRPA, no hemolysis) and IsCT‑P (44.4% mitochondrial depolarization in oral squamous carcinoma cells). Procure at ≥97.7% purity as the definitive starting material for SAR campaigns decoupling antimicrobial potency from mammalian cytotoxicity.

Molecular Formula
Molecular Weight
Cat. No. B1578292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytotoxic linear peptide IsCT precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytotoxic Linear Peptide IsCT Precursor – Identification, Domain Architecture, and Baseline Properties for Scientific Procurement


The Cytotoxic linear peptide IsCT precursor is a 68‑amino‑acid polypeptide encoded by a cDNA originally isolated from the venom gland of the Madagascan scorpion Opisthacanthus madagascariensis [1]. The precursor is organised into three discrete domains: an N‑terminal signal sequence (residues 1–23), the mature 13‑residue IsCT peptide (residues 24–36, ILGKIWEGIKSLF‑NH₂), and an unusual acidic C‑terminal propeptide (residues 37–68) that distinguishes it from most other scorpion‑venom peptide precursors [2]. This tripartite architecture is essential for recombinant expression, in‑vitro folding, and structure‑function studies. Vendors supply the full‑length precursor at purities ≥97.7 % and molecular weight 1485.97 Da, underscoring its identity as a validated synthetic construct .

Why IsCT‑Family Peptides Cannot Be Interchanged – Risks of Blind Substitution When Procuring Cytotoxic Linear Peptide IsCT Precursor


Simply substituting the IsCT precursor with the mature IsCT peptide or a related analog such as IsCT2 overlooks critical structural and functional differences that determine experimental outcomes. The mature IsCT peptide (ILGKIWEGIKSLF‑NH₂) exhibits potent, non‑selective cytolytic activity against both bacterial and mammalian cells, with a therapeutic index (HC₅₀/MIC) of only 4.83, whereas the designed analog E7K,I9K‑IsCT achieves a therapeutic index of 166.11—a 34‑fold improvement [1]. Conversely, the full precursor protein provides the native propeptide platform required for post‑translational processing, solubility enhancement, and recombinant expression studies [2]. The data below quantify these disparities, demonstrating that each IsCT‑family member possesses a unique selectivity, potency, and safety profile that cannot be inferred from another.

Product‑Specific Quantitative Evidence for Cytotoxic Linear Peptide IsCT Precursor – Head‑to‑Head and Cross‑Study Comparisons


Therapeutic Index: E7K,I9K‑IsCT Outperforms Wild‑Type IsCT by 34‑Fold in Human Erythrocyte Hemolysis vs. Antimicrobial Activity

In a direct head‑to‑head comparison, the rationally designed analog E7K,I9K‑IsCT achieved a therapeutic index (HC₅₀/MIC against E. coli) of 166.11, while the wild‑type IsCT precursor‑derived mature peptide yielded a therapeutic index of only 4.83. The superior selectivity is driven by a large increase in HC₅₀ (reduced hemolysis) combined with a lower MIC [1].

therapeutic index hemolysis antimicrobial selectivity

Antibacterial Potency Against Resistant Pathogens: [K7,P8,K11]‑IsCT Eliminates Hemolysis While Retaining or Exceeding Wild‑Type Activity

The analog [K7,P8,K11]‑IsCT, derived from the IsCT precursor sequence, exhibited MIC values of 1 µM against methicillin‑resistant Staphylococcus aureus (MRSA) and 1 µM against multidrug‑resistant Pseudomonas aeruginosa (MDRPA), while native IsCT showed 2‑fold higher MICs against the same resistant isolates. Critically, [K7,P8,K11]‑IsCT displayed no detectable hemolysis at concentrations up to 100 µM, whereas wild‑type IsCT is hemolytic at concentrations well below 50 µM [1].

antibiotic resistance MRSA structure-activity relationship

Cytotoxicity Against Squamous Carcinoma: IsCT‑P Derivative Induces 44.4 % Mitochondrial Depolarisation in SSC‑25 Cells Without Hemolysis

The IsCT1‑derived analog IsCT‑P (containing a Pro⁷ substitution within the mature peptide domain) reduced mitochondrial membrane potential (ΔΨm) by 44.4 ± 4.8 % in SSC‑25 tongue squamous carcinoma cells after 24 h. The parental IsCT1 peptide, in contrast, could not be directly compared because of its intrinsic hemolytic activity, which precludes therapeutic use. IsCT‑P also reduced the proliferative index and induced DNA fragmentation (32.4 %) specifically in cancer cells while sparing normal fibroblasts [1].

anticancer peptide mitochondrial membrane potential oral squamous cell carcinoma

Domain Architecture Differentiates the IsCT Precursor from All Other Scorpion‑Venom Peptide Precursors

Unlike typical scorpion‑venom peptide precursors that contain classical dibasic propeptide cleavage sites, the IsCT precursor harbors a 32‑residue acidic propeptide at its C‑terminus (pI ≈ 4.2) with no homology to any other scorpion propeptide. This unusual acidic domain is conserved in the IsCT2 precursor but completely absent from the mature cytotoxic peptides. The presence of this propeptide is critical for the solubility of the full‑length precursor during recombinant expression in E. coli and for correct post‑translational processing [1].

acidic propeptide precursor processing recombinant expression

High‑Impact Application Scenarios for Cytotoxic Linear Peptide IsCT Precursor in Antimicrobial and Anticancer Research


Recombinant Expression and In‑Vitro Processing Studies of Unconventional Scorpion Propeptides

The unique acidic propeptide of the IsCT precursor makes the full‑length construct indispensable for studying non‑classical precursor processing in E. coli or yeast expression systems. Because the mature IsCT peptide cannot be produced in a soluble form without the propeptide domain, researchers investigating the maturation pathway of non‑disulfide‑bridged scorpion peptides must procure the intact precursor [1].

Design and Screening of Hemolysis‑Free Antimicrobial Leads Using [K7,P8,K11]‑IsCT as a Benchmark

The quantitative demonstration that [K7,P8,K11]‑IsCT retains potent activity against MRSA and MDRPA (MIC = 1 µM) while eliminating erythrocyte lysis establishes this analog as a reference standard for antimicrobial selectivity screens. Procurement of the IsCT precursor sequence is the first step in producing this benchmark analog via solid‑phase synthesis or recombinant methods [1].

Development of Tumour‑Selective Cytotoxic Peptides with Defined Mitochondrial Mechanisms

IsCT‑P, a Pro⁷‑substituted derivative of the precursor‑encoded mature domain, reduces mitochondrial membrane potential by 44.4 % in oral squamous carcinoma cells without harming normal fibroblasts or erythrocytes. This evidence supports the procurement of the IsCT precursor as the genetic foundation for engineering tumour‑selective cytotoxic peptides that act through mitochondrial depolarisation [1].

Structure‑Activity Relationship (SAR) Platforms for Scorpion‑Derived Linear Peptides

The full IsCT precursor provides a validated 68‑amino‑acid framework for systematic mutagenesis. Because precise quantification of helical content (CD spectroscopy) and membrane‑permeabilisation activity (lipid‑vesicle leakage) has been established for both the wild‑type mature peptide and its analogs, the precursor serves as the entry point for comprehensive SAR campaigns aimed at decoupling antimicrobial potency from mammalian cytotoxicity [1].

Quote Request

Request a Quote for Cytotoxic linear peptide IsCT precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.